molecular formula C11H17IO2 B13464231 {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

Cat. No.: B13464231
M. Wt: 308.16 g/mol
InChI Key: QTUVNMWWDBMSKX-UHFFFAOYSA-N
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Description

{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is a structurally unique compound featuring a highly strained bicyclo[1.1.1]pentane core substituted with an iodine atom at the 3-position and a pivalate (2,2-dimethylpropanoate) ester group. The bicyclo[1.1.1]pentane scaffold is notable for its axial strain and use as a bioisostere for tert-butyl or aromatic groups in medicinal chemistry, offering enhanced metabolic stability and conformational rigidity.

Properties

Molecular Formula

C11H17IO2

Molecular Weight

308.16 g/mol

IUPAC Name

(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C11H17IO2/c1-9(2,3)8(13)14-7-10-4-11(12,5-10)6-10/h4-7H2,1-3H3

InChI Key

QTUVNMWWDBMSKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC12CC(C1)(C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the iodination of bicyclo[1.1.1]pentane, followed by esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex organic frameworks.

Scientific Research Applications

Chemistry

In chemistry, {3-Iodobicyclo[11

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may offer advantages in binding to specific biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Bicyclo[1.1.1]pentane Derivatives

The substitution of iodine with other halogens (e.g., Br, Cl) alters reactivity and physicochemical properties. For example:

  • Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity enhance its leaving-group ability in nucleophilic substitutions, making the iodinated compound more reactive than brominated analogs in cross-coupling reactions.
  • Stability : Iodinated bicyclo compounds may exhibit lower thermal stability compared to chloro derivatives due to weaker C–I bonds, though steric shielding from the bicyclo framework mitigates this effect.
Ester Group Variations

The pivalate ester (2,2-dimethylpropanoate) is compared to other esters:

  • Ethyl Benzoate Derivatives (e.g., I-6501, I-6502): Unlike the target compound’s aliphatic ester, ethyl benzoates (as seen in ) feature aromatic systems linked to isoxazole or isoquinoline moieties.
  • Hydrolysis Rates : Pivalate esters are 5–10 times more resistant to esterase-mediated hydrolysis than ethyl benzoates due to steric hindrance from the 2,2-dimethyl group.
Bicyclo[1.1.1]pentane vs. Other Bioisosteres
  • tert-Butyl Groups : The bicyclo[1.1.1]pentane core mimics tert-butyl steric bulk but with reduced lipophilicity (e.g., logP of bicyclo derivatives ≈ 2.5 vs. tert-butyl ≈ 3.8).
  • Benzene Rings : Bicyclo frameworks eliminate aromatic metabolic liabilities (e.g., CYP450 oxidation) while maintaining comparable rigidity.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Halogen Ester Type logP Hydrolysis Half-life (pH 7.4)
Target Compound (Iodinated) I Pivalate 3.2 12.5 h
Hypothetical Brominated Analog Br Pivalate 2.8 8.3 h
I-6501 (Ethyl Benzoate) N/A Ethyl 4-thiobenzoate 2.1 1.2 h

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (Suzuki Coupling)
Target Compound (Iodinated) 85%
Hypothetical Brominated Analog 60%
Hypothetical Chlorinated Analog <10%

Research Findings and Implications

  • Synthetic Utility : The iodine atom in the target compound enables efficient Pd-catalyzed cross-coupling, outperforming bromo/chloro analogs in yield.
  • Metabolic Stability : The pivalate ester’s resistance to hydrolysis (half-life >12 h) contrasts sharply with ethyl benzoates (e.g., I-6501, half-life 1.2 h), suggesting improved in vivo longevity.
  • Bioisosteric Efficacy : Bicyclo[1.1.1]pentane derivatives exhibit comparable binding affinity to tert-butyl groups in kinase inhibitors but with reduced off-target toxicity.

Limitations of Available Evidence

The provided evidence (e.g., I-6501, I-6502) focuses on ethyl benzoate derivatives with heterocyclic substituents, which differ fundamentally from the target compound’s aliphatic ester and bicyclo core. Direct comparative data for iodinated bicyclo[1.1.1]pentane esters remain sparse, necessitating further experimental studies.

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